

# Synthesis of 2-Methoxy-5-methylnicotinic Acid: An Application Note and Protocol

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## Compound of Interest

Compound Name: 2-Methoxy-5-methylnicotinic acid

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This document provides a detailed protocol for the synthesis of **2-Methoxy-5-methylnicotinic acid**, a valuable building block in medicinal chemistry and drug discovery. The synthetic approach is a two-step process commencing with the hydrolysis of methyl 2-chloro-5-methylnicotinoate, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

## Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of **2-Methoxy-5-methylnicotinic acid**.

Step	Reactant	Molar Mass (g/mol)	Amount	Molar Equiv.	Reagent	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Methyl 2-chloro-5-methylnicotinate	185.61	35.28 g	1.0	Sodium Hydroxide (9.2 g in water)	Methanol	0 - 30	1.5	~95%
2	2-Chloro-5-methylnicotinic acid	171.58	31.92 g	1.0	Sodium Methoxide (25% in Methanol)	Methanol	Reflux	4-6	Estimated 85-95%

## Experimental Protocols

### Step 1: Synthesis of 2-Chloro-5-methylnicotinic acid

This procedure outlines the hydrolysis of methyl 2-chloro-5-methylnicotinate to yield 2-chloro-5-methylnicotinic acid.<sup>[1]</sup>

Materials:

- Methyl 2-chloro-5-methylnicotinate (35.28 g, 0.19 mol)
- Sodium hydroxide (9.2 g)
- Methanol
- Water

- Concentrated Hydrochloric Acid
- Ice

Procedure:

- In a suitable reaction vessel, dissolve methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol.
- Cool the stirred solution in an ice bath.
- Prepare an aqueous solution of sodium hydroxide by dissolving 9.2 g of NaOH in water.
- Slowly add the aqueous sodium hydroxide solution to the cooled methanol solution, ensuring the reaction temperature does not exceed 30°C.
- After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 1.5 hours.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Dilute the residue with water and acidify to a pH of 2 with concentrated hydrochloric acid. This will cause a precipitate to form.
- Collect the solid precipitate by filtration.
- Wash the collected solid with water.
- Dry the solid to obtain 2-chloro-5-methylnicotinic acid as a pale yellow solid (yield: 31.92 g).

## Step 2: Synthesis of 2-Methoxy-5-methylnicotinic acid

This procedure describes the nucleophilic substitution of the chloro group with a methoxy group. This protocol is based on general procedures for the methoxylation of 2-chloropyridines.

Materials:

- 2-Chloro-5-methylnicotinic acid (31.92 g, 0.186 mol)

- Sodium methoxide (25% solution in methanol)
- Methanol
- Water
- Concentrated Hydrochloric Acid

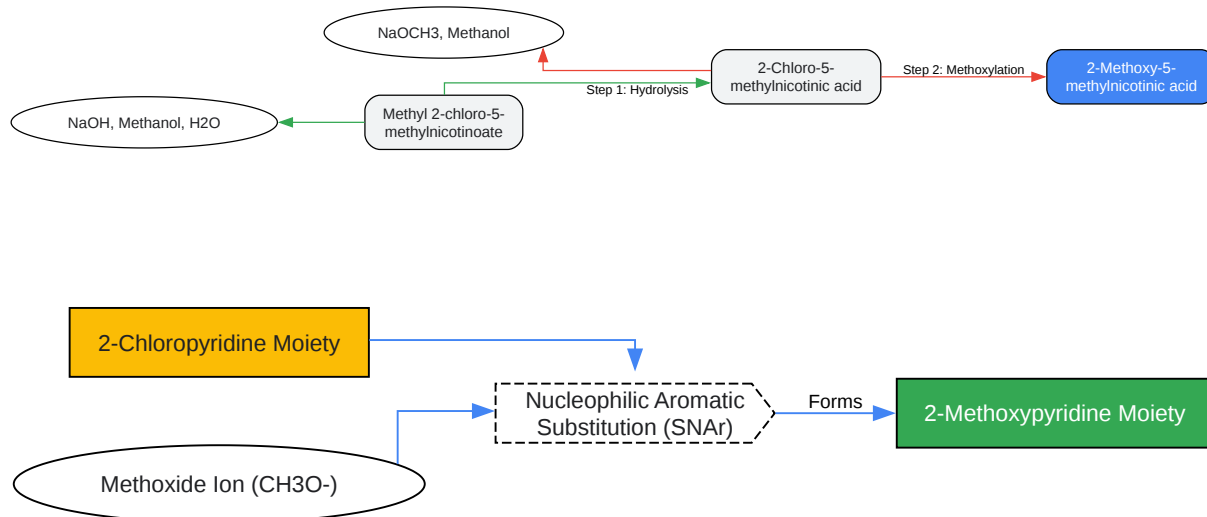
#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-5-methylnicotinic acid (31.92 g) in methanol.
- To the stirred suspension, add sodium methoxide solution (approximately 1.1 to 1.5 molar equivalents).
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the methanol under reduced pressure.
- Dissolve the residue in water and acidify to a pH of 4-5 with concentrated hydrochloric acid.
- The product will precipitate out of the solution.
- Collect the solid by filtration and wash with cold water.
- Dry the product under vacuum to yield **2-Methoxy-5-methylnicotinic acid**.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the two-step synthesis of **2-Methoxy-5-methylnicotinic acid**.



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## References

- 1. prepchem.com [prepchem.com]
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